
trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C13H13BrO4 and a molecular weight of 313.14 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
The synthesis of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context
Comparación Con Compuestos Similares
trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:
- trans-Methyl 2-((4-chloro-2-formylphenoxy)methyl)cyclopropanecarboxylate
- trans-Methyl 2-((4-fluoro-2-formylphenoxy)methyl)cyclopropanecarboxylate
- trans-Methyl 2-((4-iodo-2-formylphenoxy)methyl)cyclopropanecarboxylate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C13H13BrO4 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
methyl (1R,2R)-2-[(4-bromo-2-formylphenoxy)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13BrO4/c1-17-13(16)11-5-9(11)7-18-12-3-2-10(14)4-8(12)6-15/h2-4,6,9,11H,5,7H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
JSQOFLGTHSGKCI-GXSJLCMTSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@H]1COC2=C(C=C(C=C2)Br)C=O |
SMILES canónico |
COC(=O)C1CC1COC2=C(C=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)


![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
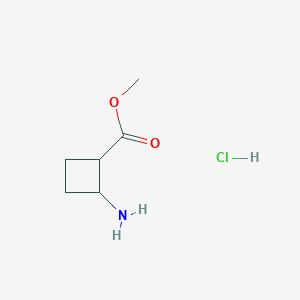
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
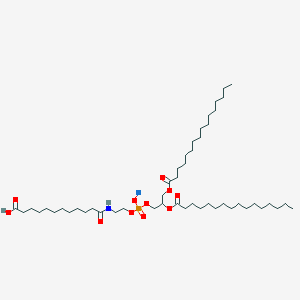
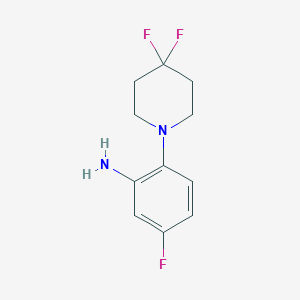
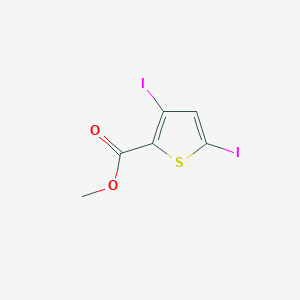
![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
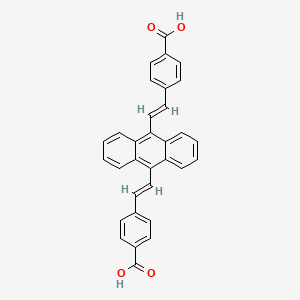
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)


